3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
Overview
Description
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline typically involves multiple steps. One common method is the halogenation of aniline derivatives followed by sulfonylation. The process may include:
Halogenation: Aniline is first brominated using bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position.
Sulfonylation: The methylsulfonyl group is introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It may serve as an intermediate in the production of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological or chemical effects. For example, in drug discovery, it may bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
4-Bromo-3-fluoroaniline: Similar structure but different substitution pattern, leading to different reactivity.
3-Bromo-4-fluoro-5-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.
Uniqueness
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-5-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDFJLFNPIOAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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